Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate is a chemical compound with a unique structure that includes a thiopyran ring, an amino group, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a thiopyran derivative with an amino group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysAdditionally, it is used in industrial processes for the production of various chemicals .
Wirkmechanismus
The mechanism of action of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be compared with other similar compounds, such as 3,4-dihydroxy-3-methyl-2-pentanone and 3-methoxy-4-methylaminopyrrolidine. These compounds share some structural similarities but differ in their specific functional groups and stereochemistry.
Eigenschaften
Molekularformel |
C7H13NO2S |
---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
methyl (3S,4R)-4-aminothiane-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
LCMCYMNSSZMEAD-NTSWFWBYSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CSCC[C@H]1N |
Kanonische SMILES |
COC(=O)C1CSCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.